molecular formula C26H28N2O5S B2824871 1-(4-Benzoylphenoxy)-3-[4-(benzenesulfonyl)piperazin-1-yl]propan-2-ol CAS No. 700860-50-0

1-(4-Benzoylphenoxy)-3-[4-(benzenesulfonyl)piperazin-1-yl]propan-2-ol

Cat. No.: B2824871
CAS No.: 700860-50-0
M. Wt: 480.58
InChI Key: FVOLCDMUWGKKOK-UHFFFAOYSA-N
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Description

1-(4-Benzoylphenoxy)-3-[4-(benzenesulfonyl)piperazin-1-yl]propan-2-ol is a complex organic compound that features a benzoylphenoxy group and a benzenesulfonyl piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Benzoylphenoxy)-3-[4-(benzenesulfonyl)piperazin-1-yl]propan-2-ol typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzoylphenoxy Intermediate: This step involves the reaction of 4-hydroxybenzophenone with an appropriate alkylating agent under basic conditions to form the benzoylphenoxy intermediate.

    Piperazine Derivative Formation: The next step involves the sulfonylation of piperazine with benzenesulfonyl chloride in the presence of a base such as triethylamine.

    Coupling Reaction: The final step is the coupling of the benzoylphenoxy intermediate with the sulfonylated piperazine derivative using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an aprotic solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of reactants.

Chemical Reactions Analysis

Types of Reactions

1-(4-Benzoylphenoxy)-3-[4-(benzenesulfonyl)piperazin-1-yl]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane.

    Reduction: NaBH4 in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a secondary alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Benzoylphenoxy)-3-[4-(benzenesulfonyl)piperazin-1-yl]propan-2-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The benzoylphenoxy group may facilitate binding to hydrophobic pockets, while the sulfonyl piperazine moiety could interact with polar or charged regions of the target. This dual interaction can modulate the activity of the target, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Benzoylphenoxy)-3-(piperazin-1-yl)propan-2-ol: Lacks the sulfonyl group, which may affect its binding affinity and specificity.

    1-(4-Benzoylphenoxy)-3-[4-(methylsulfonyl)piperazin-1-yl]propan-2-ol: Contains a methylsulfonyl group instead of a benzenesulfonyl group, potentially altering its pharmacokinetic properties.

Uniqueness

1-(4-Benzoylphenoxy)-3-[4-(benzenesulfonyl)piperazin-1-yl]propan-2-ol is unique due to the presence of both benzoylphenoxy and benzenesulfonyl piperazine moieties, which may confer distinct biological activities and binding properties compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[4-[3-[4-(benzenesulfonyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O5S/c29-23(19-27-15-17-28(18-16-27)34(31,32)25-9-5-2-6-10-25)20-33-24-13-11-22(12-14-24)26(30)21-7-3-1-4-8-21/h1-14,23,29H,15-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVOLCDMUWGKKOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(COC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)O)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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